(2-Bromophenoxy)acetic acid
Overview
Description
“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its IUPAC name is (2-bromophenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(2-Bromophenoxy)acetic acid” is 1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2-Bromophenoxy)acetic acid” is a solid at room temperature . and a melting point of 148-149°C .
Scientific Research Applications
Chemical Properties
“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its linear formula is C8 H7 Br O3 . It is typically stored at room temperature and is available in solid form .
Biological Evaluation
“(2-Bromophenoxy)acetic acid” has been used in the design and synthesis of new anti-inflammatory agents . These agents are expected to selectively inhibit COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Anti-Inflammatory Applications
Compounds derived from “(2-Bromophenoxy)acetic acid” have shown significant COX-2 inhibition with IC 50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . These compounds have been tested in vivo to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness .
Pain-Relieving Effects
Some compounds derived from “(2-Bromophenoxy)acetic acid” have been thoroughly analyzed for their pain-relieving effects . They have shown significant anti-inflammatory effects without causing stomach ulcers .
Histological Changes
The potent compounds derived from “(2-Bromophenoxy)acetic acid” have been studied for their effects on histological changes . They have been found to lower TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .
Toxicological Properties
The safety profiles of these potent compounds have been evaluated by assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information provides valuable insights into their toxicological properties .
Safety and Hazards
The safety information for “(2-Bromophenoxy)acetic acid” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
2-(2-bromophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYODYPUWJPKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879325 | |
Record name | O-BROMOPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenoxy)acetic acid | |
CAS RN |
1879-56-7 | |
Record name | O-BROMOPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2-Bromophenoxy)acetic acid in the synthesis of 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones?
A1: While the article doesn't delve into the specifics of each reagent's role, it highlights that (2-Bromophenoxy)acetic acid is a key component in the synthetic process []. It likely serves as a building block, contributing to the final structure of the 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones. Further research would be needed to elucidate its exact role in the reaction mechanism.
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